

# An In-depth Technical Guide to the Chemical Structure of Astragaloside IV

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## Compound of Interest

Compound Name: Astraganoside

Cat. No.: B10817881

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This technical guide provides a comprehensive overview of the chemical structure of Astragaloside IV, a prominent bioactive saponin isolated from *Astragalus membranaceus*. The document details its physicochemical properties, spectroscopic data, and the experimental methodologies employed for its isolation and structural characterization. Furthermore, it visualizes key biological pathways modulated by Astragaloside IV and outlines a typical experimental workflow for its extraction.

## Chemical Identity and Physicochemical Properties

Astragaloside IV is a cycloartane-type triterpenoid glycoside, a class of compounds known for their complex structures and significant biological activities. It is a key quality marker for the traditional medicinal herb *Astragalus membranaceus* (Huangqi).<sup>[1][2]</sup> The aglycone of Astragaloside IV is cycloastragenol, to which a  $\beta$ -D-xylopyranosyl moiety is attached at the C-3 position and a  $\beta$ -D-glucopyranosyl residue at the C-6 position.<sup>[3]</sup>

The fundamental chemical and physical properties of Astragaloside IV are summarized in the table below for easy reference.

Identifier	Value
Molecular Formula	C <sub>41</sub> H <sub>68</sub> O <sub>14</sub> <a href="#">[2]</a>
Molecular Weight	784.97 g/mol <a href="#">[2]</a>
CAS Number	84687-43-4 <a href="#">[3]</a>
IUPAC Name	(2R,3R,4S,5S,6R)-2- [[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14- hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2- yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6- [(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9- pentacyclo[9.7.0.0 <sup>1</sup> , 3.0 <sup>3</sup> , 8.0 <sup>12</sup> , 16]octadecanyl]oxy]-6-(hydroxymethyl)oxane- 3,4,5-triol <a href="#">[3]</a>
Appearance	White to off-white powder
Melting Point	284-285 °C or 295-296 °C
Solubility	Poorly soluble in water; Soluble in methanol, ethanol, and DMSO <a href="#">[2]</a>
SMILES String	<chem>CC(C)(O)[C@@H]1CC--INVALID-LINK--(O1) [C@H]2--INVALID-LINK--C[C@@]3(C) [C@@H]4C--INVALID-LINK----INVALID-LINK---- INVALID-LINK--[C@H]5O"&gt;C@H[C@H]6C(C) (C)--INVALID-LINK--O[C@@H]8OC--INVALID- LINK----INVALID-LINK--[C@H]8O</chem>
InChI Key	QMNWISYXSJWHRY-YLNUDOOFS-A-N

## Structural Elucidation: Spectroscopic Data

The complex structure of Astragaloside IV has been elucidated and confirmed through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for determining the connectivity and stereochemistry of the molecule.<sup>[4][5][6]</sup> The following table summarizes the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data for Astragaloside IV.

Carbon No.	<sup>13</sup> C Chemical Shift (δ) ppm	<sup>1</sup> H Chemical Shift (δ) ppm (Multiplicity, J in Hz)
Aglycone		
1	32.0	1.05 (m), 1.65 (m)
2	27.0	1.80 (m)
3	89.0	3.30 (dd, J=11.5, 4.0)
4	40.0	1.00 (s)
5	57.0	0.80 (d, J=4.5)
6	82.0	4.40 (d, J=5.5)
7	46.0	1.25 (s)
8	41.0	1.60 (m)
9	20.0	0.45 (d, J=4.0)
10	29.0	-
Xylose		
1'	107.0	4.25 (d, J=7.5)
2'	75.0	3.20 (t, J=8.0)
3'	78.0	3.35 (t, J=8.5)
4'	71.0	3.50 (m)
5'	67.0	3.10 (dd, J=11.5, 7.5), 3.85 (dd, J=11.5, 4.5)
Glucose		
1"	105.0	4.35 (d, J=7.5)
2"	75.0	3.25 (t, J=8.0)
3"	78.0	3.40 (t, J=8.5)
4"	72.0	3.30 (t, J=9.0)

5"	78.0	3.35 (m)
6"	63.0	3.65 (dd, J=12.0, 5.0), 3.80 (dd, J=12.0, 2.0)

Note: Data is compiled from published literature and may vary slightly depending on the solvent and experimental conditions.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry, particularly using techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) analyzers, provides accurate mass measurements for determining the elemental composition. Tandem MS (MS/MS) experiments reveal the fragmentation patterns, which are instrumental in sequencing the sugar moieties and identifying the aglycone structure.

The characteristic MS/MS fragmentation of Astragaloside IV involves the neutral loss of its sugar residues.<sup>[7]</sup>

- Loss of Xylose (132 Da): A fragment ion at  $m/z$  651.40 is observed, corresponding to the loss of the pentose sugar.<sup>[7]</sup>
- Loss of Glucose (162 Da): A fragment ion at  $m/z$  621.40 is observed, corresponding to the loss of the hexose sugar.<sup>[7]</sup>
- Loss of both Xylose and Glucose: A product ion at  $m/z$  489.35, corresponding to the cycloastragenol aglycone, is a key diagnostic peak.<sup>[7]</sup>

## Experimental Protocols

### Protocol for Isolation and Purification of Astragaloside IV

The isolation of Astragaloside IV from the dried roots of *Astragalus membranaceus* is a multi-step process involving extraction, hydrolysis, and chromatographic purification.

#### 1. Extraction:

- **Sample Preparation:** The dried roots of *Astragalus membranaceus* are pulverized into a coarse powder.
- **Solvent Extraction:** The powdered material is extracted with an alcohol-water solution (e.g., 70% ethanol) using methods such as maceration, percolation, or Soxhlet extraction. The extraction is typically repeated multiple times to ensure a high yield.
- **Concentration:** The combined extracts are concentrated under reduced pressure to yield a crude extract.

## 2. Alkaline Hydrolysis:

- The crude extract is dissolved in an aqueous solution.
- An alkaline solution (e.g., 24% ammonia or sodium hydroxide) is added to the solution.<sup>[8]</sup>
- The mixture is heated (e.g., at 60°C for several hours) to hydrolyze other astragalosides (like Astragaloside I and II) into the more stable Astragaloside IV, thereby increasing the overall yield.<sup>[8][9]</sup>

## 3. Purification:

- **Liquid-Liquid Extraction:** The hydrolyzed solution is subjected to sequential liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to remove impurities.
- **Column Chromatography:** The n-butanol fraction, which is enriched with Astragaloside IV, is further purified using column chromatography. Common stationary phases include silica gel, polyamide, or macroporous adsorption resins.
- **Recrystallization:** The fractions containing high-purity Astragaloside IV are pooled, concentrated, and recrystallized from a suitable solvent system (e.g., ethanol-chloroform) to obtain the final pure compound.

# Protocol for UPLC-Q-TOF-MS/MS Analysis

This protocol outlines a typical method for the analysis of Astragaloside IV and its metabolites.

## 1. Chromatographic Conditions:

- **UPLC System:** Waters ACQUITY UPLC system or equivalent.
- **Column:** ACQUITY C18 column (e.g., 1.7 µm, 2.1 × 100 mm).
- **Mobile Phase:** A gradient elution using (A) acetonitrile and (B) 0.1% formic acid in water.
- **Flow Rate:** 0.3 mL/min.
- **Column Temperature:** 45 °C.

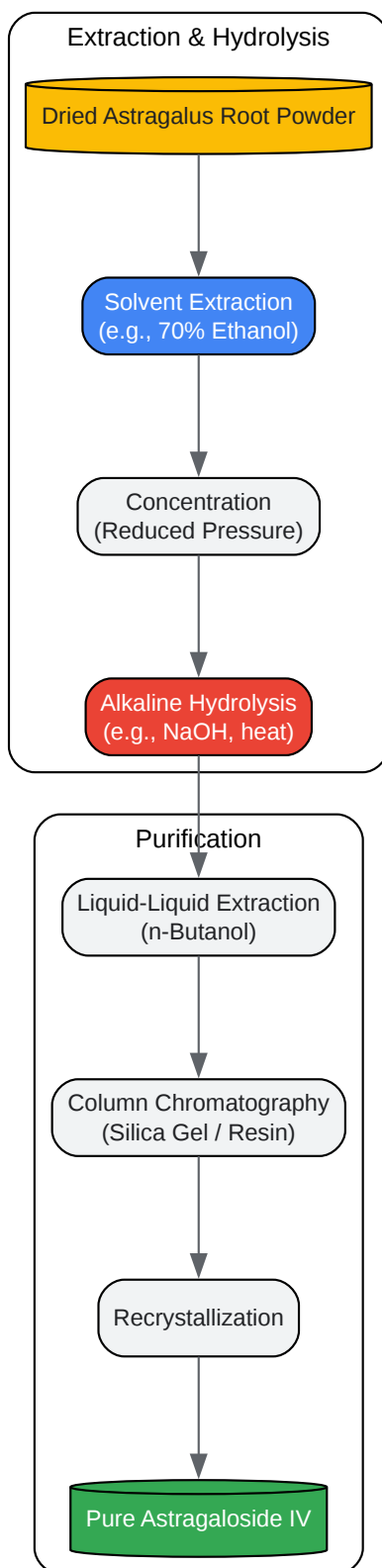
## 2. Mass Spectrometry Conditions:

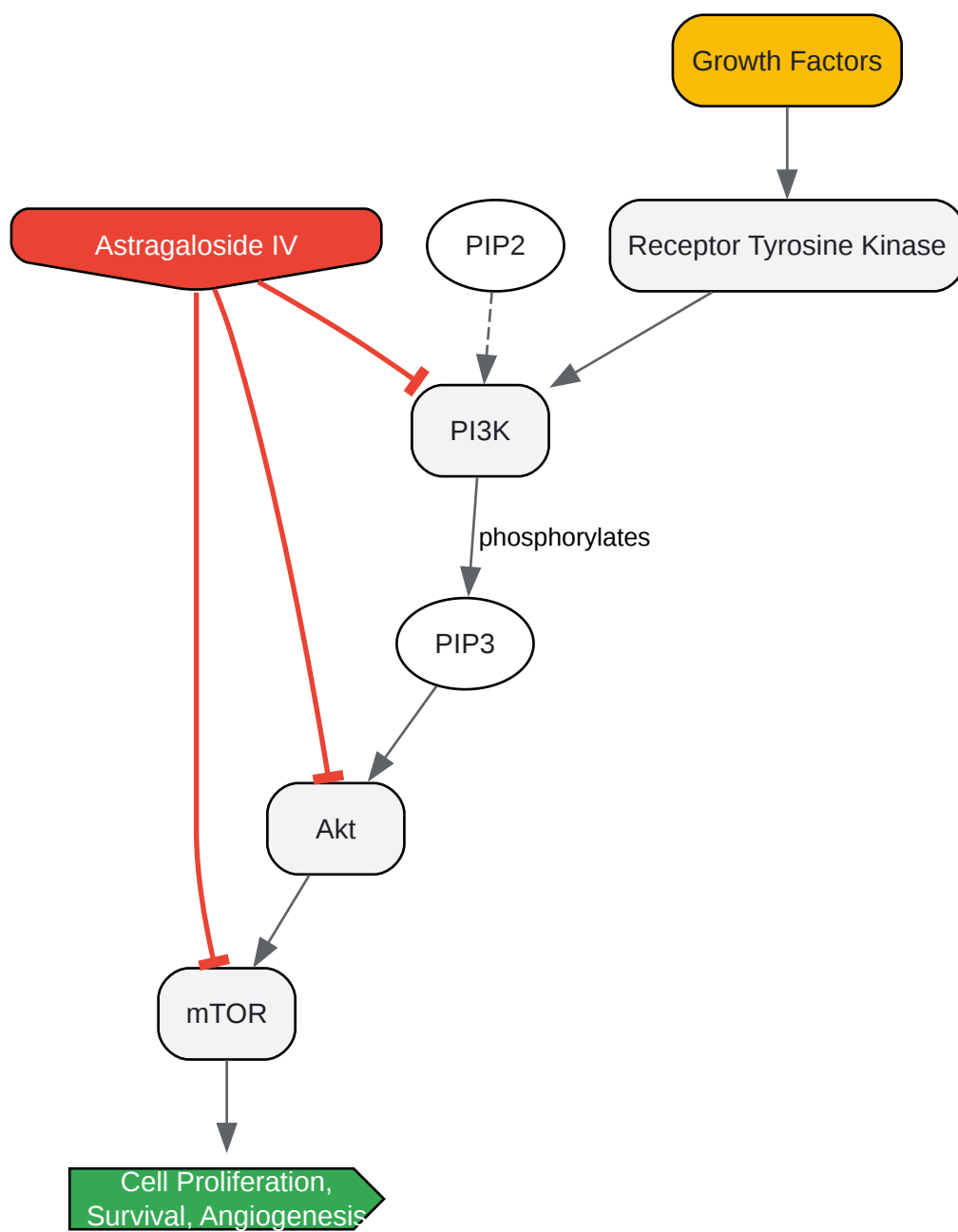
- Mass Spectrometer: Waters Q-TOF Premier Mass Spectrometer or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for better fragmentation information.[7]
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 40 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.

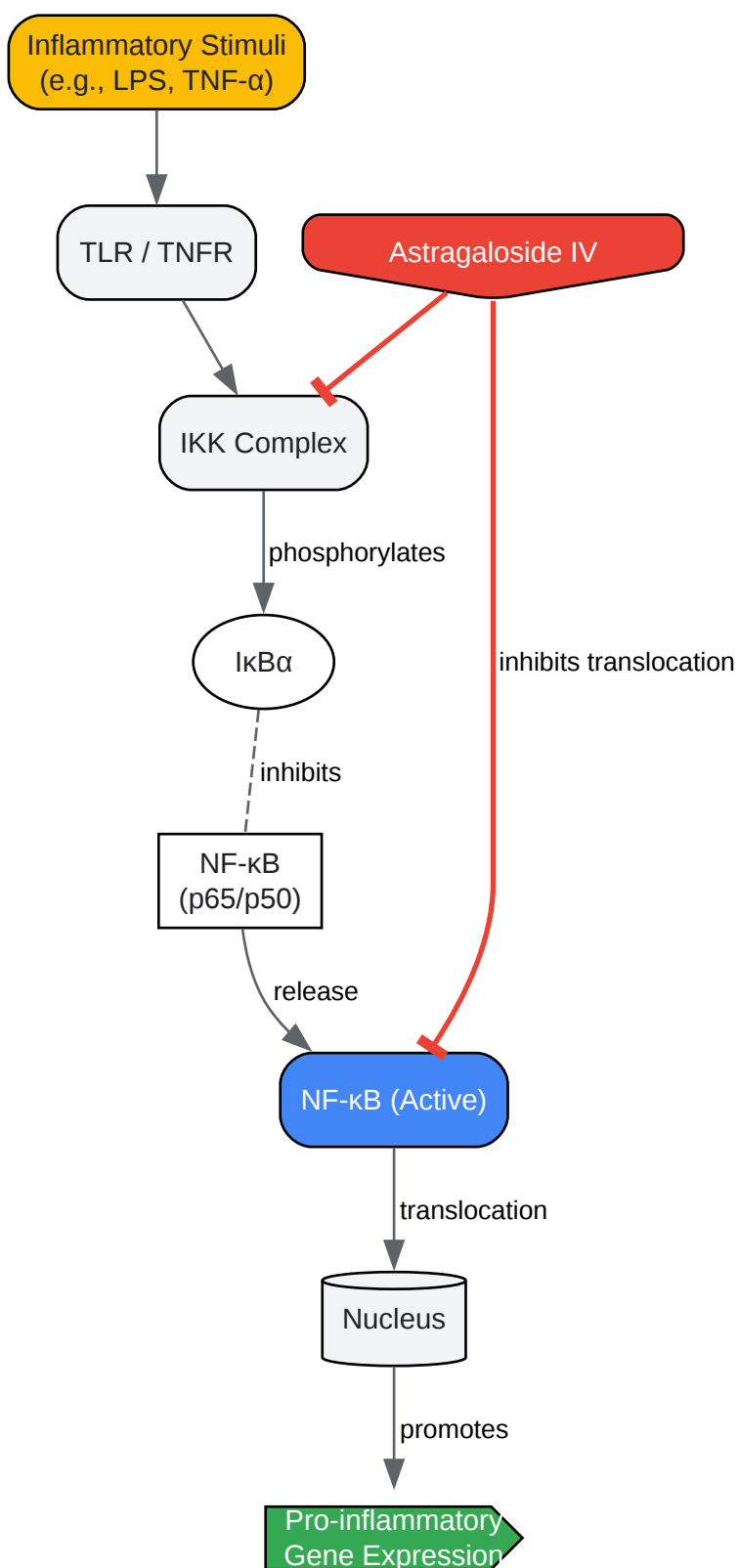
## Mandatory Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of Astragaloside IV from its natural source.







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